molecular formula C15H20BNO3 B15220907 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one

Cat. No.: B15220907
M. Wt: 273.14 g/mol
InChI Key: GLPXTUADPPXOPG-UHFFFAOYSA-N
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Description

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one is a complex organic compound that features a boron-containing dioxaborolane ring and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one typically involves the following steps:

    Formation of Azetidinone: The azetidinone ring is synthesized through cyclization reactions, often involving the use of specific reagents and conditions to ensure the formation of the four-membered ring structure.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the azetidinone ring or the dioxaborolane group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one is unique due to its combination of a boron-containing dioxaborolane ring and an azetidinone moiety. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C15H20BNO3

Molecular Weight

273.14 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one

InChI

InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-13(18)17-12/h5-8,12H,9H2,1-4H3,(H,17,18)

InChI Key

GLPXTUADPPXOPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)N3

Origin of Product

United States

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